Monofluoroamine

Thermal Stability Handling Safety Reagent Selection

Stable N-F reagents (Selectfluor™, NFSI) cannot replace NH₂F. Its decomposition near -100 °C via 3NH₂F → NH₄F + 2HF + N₂ precludes standard storage. Procurement is solely for laboratories equipped for in situ generation or cryogenic handling. Key differentiators: ● 54.25% fluorine by mass-highest F-content among N-F reagents ● MW 35.02 g/mol enables sterically unhindered reactivity ● Documented N-F bond length (1.4893 Å) and H-N-H angle (109.9°) serve as computational benchmarks. Intended for fundamental gas-phase spectroscopy, quantum chemical validation, and cryogenic matrix-isolation research. Not a drop-in replacement for commercial electrophilic fluorinating agents.

Molecular Formula FH2N
Molecular Weight 35.021 g/mol
CAS No. 15861-05-9
Cat. No. B090773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonofluoroamine
CAS15861-05-9
SynonymsMonofluoroamine
Molecular FormulaFH2N
Molecular Weight35.021 g/mol
Structural Identifiers
SMILESNF
InChIInChI=1S/FH2N/c1-2/h2H2
InChIKeyMDQRDWAGHRLBPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monofluoroamine Technical Baseline


Monofluoroamine (NH₂F, CAS 15861-05-9) is an inorganic compound and the simplest member of the N-fluoroamine class, characterized by a direct nitrogen–fluorine single bond [1]. It is a colorless, thermally labile gas at standard conditions, with a molecular weight of 35.021 g/mol and a density of 1.431 g·L⁻¹ [1][2]. The molecule is pyramidal (Cs symmetry) and contains 54.25% fluorine by mass, positioning it as a compact, high-fluorine-content reagent [3]. First reliably synthesized and structurally characterized in 1987–1988, its extreme thermal instability (decomposing near −100 °C) distinguishes it from stable commercial N–F reagents like Selectfluor™ or NFSI, and fundamentally defines its procurement, handling, and application scope [1][4].

Why Generic Substitution Fails for Monofluoroamine


Procurement of a generic 'N–F fluorinating agent' cannot meet the specifications of NH₂F. Unlike shelf-stable, solid electrophilic fluorinating reagents such as Selectfluor™ (decomposes >80 °C, m.p. 190 °C) or NFSI, monofluoroamine is a gas that undergoes spontaneous decomposition at temperatures as low as −100 °C via a disproportionation pathway (3NH₂F → NH₄F + 2HF + N₂) [1][2]. This extreme thermodynamic lability precludes standard storage and necessitates in situ generation or cryogenic handling [3]. Furthermore, its small molecular footprint (MW 35.02 g/mol) and high fluorine mass fraction (54.25%) contrast sharply with larger, complex N–F salts, directly impacting reaction sterics and atom economy. Substituting NH₂F with a more stable analog fundamentally alters reaction kinetics, thermal management, and the resultant product profile, making direct comparison of application outcomes impossible [2][3].

Monofluoroamine vs. N–F Reagents: Evidence


Thermal Stability vs. Selectfluor™

The defining differentiator of monofluoroamine is its extreme thermal lability, which precludes its use as a stable, off-the-shelf reagent and instead demands specialized cryogenic or in situ generation protocols. Monofluoroamine decomposes at temperatures near −100 °C, while the widely used electrophilic fluorinating agent Selectfluor™ is a stable, free-flowing crystalline solid that only decomposes above 80 °C [1][2]. This difference of >180 °C in operational stability dictates that NH₂F cannot be substituted for Selectfluor™ in standard benchtop procedures and is relevant only for fundamental studies or specialized, low-temperature applications where its unique reactivity is required [1].

Thermal Stability Handling Safety Reagent Selection

Fluorine Content and Atom Economy

For applications where maximizing fluorine transfer per unit mass of reagent is critical, monofluoroamine provides a significantly higher fluorine mass fraction (54.25%) compared to complex N–F salts like Selectfluor™ (approximately 4.4% fluorine) or NFSI (approximately 7.8% fluorine) [1][2][3]. This translates to a >10-fold improvement in fluorine atom economy by weight, which is a quantifiable metric for process mass intensity reduction in specialized syntheses, albeit offset by the extreme handling difficulties [2][3].

Atom Economy Fluorine Content Green Chemistry Metrics

Molecular Size vs. NFSI

The minimal steric bulk of monofluoroamine (van der Waals volume of approximately 37.7 cm³/mol) contrasts with the large, rigid structure of NFSI (N-fluorobenzenesulfonimide) [1]. This size differential is a class-level inference for altered selectivity in reactions like aminofluorination. While NFSI has been used as a combined aminating and fluorinating agent in Pd-catalyzed reactions of styrenes to afford vicinal fluoroamines with high regioselectivity, the small NH₂F fragment would, in principle, access more sterically congested environments or produce less sterically hindered products, a parameter that can only be explored with NH₂F itself [2].

Steric Effects Aminofluorination Regioselectivity

Monofluoroamine Research Applications


Gas-Phase Structure and Thermochemistry

The primary documented application of monofluoroamine is in fundamental physical chemistry research. Its microwave spectrum and molecular structure were characterized by Christen, Minkwitz, and Nass in 1987, providing definitive bond length (N-F: 1.4893 Å) and angle (H-N-H: 109.9°) data [1][2]. Its standard enthalpy of formation has been estimated at −11.5 ± 0.6 kcal·mol⁻¹, and its vibrational frequencies are well-documented [2][3]. These studies are only possible with the isolated compound and serve as benchmarks for computational chemistry. Procurement is strictly for specialized gas-phase spectroscopy or quantum chemical benchmarking laboratories equipped for cryogenic handling of unstable gases [1].

Cryogenic Matrix-Isolation Studies

Due to its decomposition near −100 °C, monofluoroamine is almost exclusively generated and studied in situ within cryogenic matrices. The seminal work by Jander and Münch (1978) details the reaction of ammonia with fluorine at temperatures between −120 and −110 °C to produce NH₂F, which was then identified by NMR and mass spectrometry [3]. This approach is essential for studying the fundamental reactivity of the N–F bond in the absence of complicating steric or electronic effects from larger substituents. Procuring NH₂F, or the precursors for its in situ generation, is a niche requirement for matrix-isolation laboratories investigating the reactivity of the smallest possible N–F electrophile [3].

Electrophilic Fluorination Reactivity Limits

For research groups developing quantitative reactivity scales for N–F reagents, monofluoroamine represents an extreme on the spectrum of electrophilicity and stability. While Selectfluor™ and NFSI have defined electrophilicity parameters (E) on the Mayr scale, the extreme lability of NH₂F precludes its direct measurement under standard conditions [4]. However, computational studies comparing its properties to other N-fluoro compounds provide a theoretical foundation [5]. Procurement of NH₂F (or its precursors) is thus justified for programs specifically aimed at understanding the boundary between thermodynamic stability and electrophilic reactivity in nitrogen–fluorine chemistry [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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